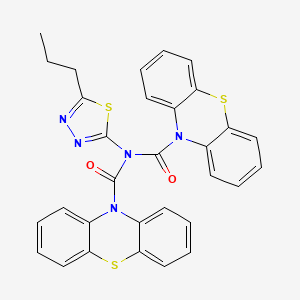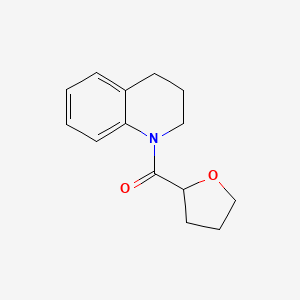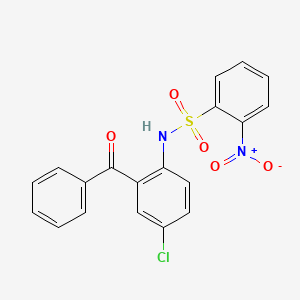![molecular formula C24H33N5O2 B11026400 1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11026400.png)
1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline ring, a piperazine ring, and a pyrimidine ring, making it a subject of interest for researchers and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone typically involves multiple steps, starting with the preparation of the quinoline derivative The quinoline derivative is synthesized by the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with ethyl iodide in the presence of a base such as potassium carbonate
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to enhance the reaction rates and selectivity.
化学反応の分析
Types of Reactions
1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized as an antioxidant in the rubber industry and as a stabilizer in the production of polymers.
作用機序
The mechanism of action of 1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.
Pathways Involved: It modulates pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: A precursor in the synthesis of the target compound, known for its antioxidant properties.
4-(2-pyrimidinyl)piperazine: Another precursor, commonly used in the synthesis of pharmaceuticals.
Quinoline derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
1-[6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-pyrimidinyl)piperazino]-1-ethanone is unique due to its combined structural features, which confer a wide range of chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C24H33N5O2 |
|---|---|
分子量 |
423.6 g/mol |
IUPAC名 |
1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C24H33N5O2/c1-5-31-19-7-8-21-20(15-19)18(2)16-24(3,4)29(21)22(30)17-27-11-13-28(14-12-27)23-25-9-6-10-26-23/h6-10,15,18H,5,11-14,16-17H2,1-4H3 |
InChIキー |
VYZVAVAXQNITGU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)N(C(CC2C)(C)C)C(=O)CN3CCN(CC3)C4=NC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11026326.png)
![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(1H-indol-1-yl)propan-1-one](/img/structure/B11026330.png)

![1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11026336.png)
methanone](/img/structure/B11026338.png)
![2-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11026346.png)
![N-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B11026368.png)

![Methyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11026379.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11026387.png)
![1-(2,3-dimethylphenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11026393.png)
![1H-1,2,3-benzotriazol-1-yl[3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]methanone](/img/structure/B11026395.png)
![(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B11026398.png)
